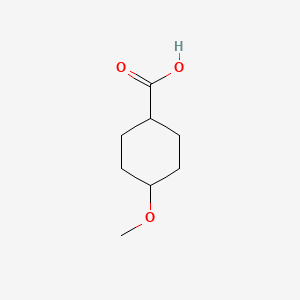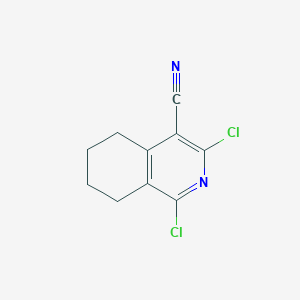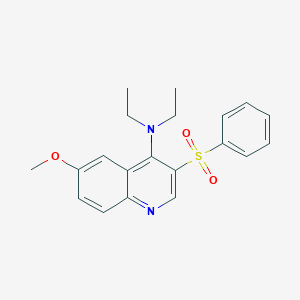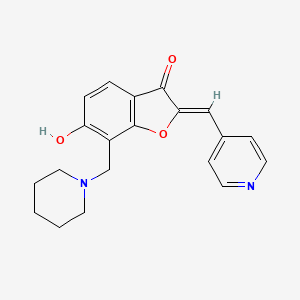
4-Methoxycyclohexanecarboxylic acid
Descripción general
Descripción
4-Methoxycyclohexanecarboxylic acid, also known as MCA, is a cyclohexyl derivative and an important chemical intermediate used in the synthesis of a range of pharmaceutical and agrochemical compounds. It is an organic acid with a molecular formula of C8H14O3 and a molecular weight of 158.20 g/mol .
Synthesis Analysis
The synthesis of 4-Methoxycyclohexanecarboxylic acid can be achieved through various methods such as Friedel-Crafts acylation, reduction of the corresponding 3,3-dimethyloxetanone, ring-opening of lactones, and the Michael reaction of cyclohexene oxide. It reacts with methyllithium to afford ketone, cis-4-methoxy-1-acetylcyclohexane .Molecular Structure Analysis
The molecular structure of 4-Methoxycyclohexanecarboxylic acid is represented by the linear formula CH3OC6H10CO2H . It has a molecular weight of 158.19 g/mol .Chemical Reactions Analysis
4-Methoxycyclohexanecarboxylic acid reacts with methyllithium to afford ketone, cis-4-methoxy-1-acetylcyclohexane . The reaction of cis-4-methoxycyclohexanecarboxylic acid with acetic acid and a catalytic amount of sulphuric acid has been investigated .Physical And Chemical Properties Analysis
4-Methoxycyclohexanecarboxylic acid appears as a white crystalline powder with a melting point of 99-101°C and a boiling point of 313.8°C. It is soluble in water and organic solvents such as ethanol, methanol, and ether. It has a density of 1.1±0.1 g/cm3, a boiling point of 266.6±33.0 °C at 760 mmHg, and a flash point of 105.3±18.9 °C .Aplicaciones Científicas De Investigación
Interactions with Alkoxysilanes
The study by Ansell et al. (2007) investigated the interactions of monocarboxylic acids with tetramethoxysilane in methanol, using various spectroscopic techniques. This research has implications for the selective methylation of hydroxycarboxylic acids and the use of such acids as templates in sol-gel silica preparation, potentially including 4-methoxycyclohexanecarboxylic acid (Ansell, Barrett, Meegan, & Warriner, 2007).
Synthesis of Triazinyl Alaninamides
Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides using a process that includes 4-methoxycyclohexanecarboxylic acid. This synthesis pathway contributes to the development of new classes of pseudopeptidic [1,2,4]triazines (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Complement Inhibitory Activity
Bradbury et al. (2003) synthesized and tested 4-methoxycyclohexanecarboxylic acid analogues for their complement inhibitory activity. They found that these compounds, particularly the structurally simplified analogue, exhibited significant inhibitory activity, suggesting potential applications in medicinal chemistry (Bradbury, Bartyzel, Kaufman, et al., 2003).
Biosynthesis from Methane
Nguyen and Lee (2021) reported on the biosynthesis of 4-hydroxybutyrate, a related compound to 4-methoxycyclohexanecarboxylic acid, from methane. This study highlights the potential for developing biosynthetic pathways for related carboxylic acids, including 4-methoxycyclohexanecarboxylic acid (Nguyen & Lee, 2021).
Antioxidant Properties
Silva and Batista (2017) reviewed the structures and bioactivities of compounds bearing feruloyl moieties, including 4-methoxycyclohexanecarboxylic acid. This research underscores the potential health benefits of such compounds, particularly in relation to oxidative stress-related disorders (Silva & Batista, 2017).
Propiedades
IUPAC Name |
4-methoxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKILSRYNRQGRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347396 | |
| Record name | 4-Methoxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxycyclohexanecarboxylic acid | |
CAS RN |
95233-12-8 | |
| Record name | 4-Methoxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxycyclohexanecarboxylic acid, mixture of cis and trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2450152.png)
![4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline](/img/structure/B2450153.png)
![4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2450154.png)
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B2450156.png)


![Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate](/img/structure/B2450162.png)


![tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate](/img/structure/B2450166.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2450167.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2450174.png)
![1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2450175.png)